N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
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Overview
Description
N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a small-molecule inhibitor that targets glutaminase, a key enzyme in the glutaminolysis pathway critical for cancer cell metabolism
Scientific Research Applications
N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of quinazolinamines and their derivatives.
Biology: The compound’s ability to inhibit glutaminase makes it a valuable tool for studying cancer cell metabolism and the role of glutaminolysis in tumor growth.
Medicine: Its potential as a cancer therapeutic agent is being explored in preclinical and clinical studies.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Preparation Methods
The synthesis of N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine involves several steps. The synthetic route typically starts with the preparation of the quinazolinamine core, followed by the introduction of the cyclopropyl and sulfanyl groups. Specific reaction conditions and reagents used in these steps are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinazolinamine core or the sulfanyl group.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different functional groups onto the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine involves the inhibition of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This inhibition disrupts the glutaminolysis pathway, depriving cancer cells of the necessary metabolites for growth and survival. The molecular targets and pathways involved include the glutaminase enzyme and downstream metabolic pathways critical for cell proliferation.
Comparison with Similar Compounds
N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine can be compared with other glutaminase inhibitors, such as:
CB-839: Another potent glutaminase inhibitor with similar applications in cancer therapy.
DON (6-Diazo-5-oxo-L-norleucine): An older glutaminase inhibitor with broader activity but higher toxicity.
BPTES (Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide): A selective glutaminase inhibitor with a different chemical structure.
The uniqueness of this compound lies in its specific chemical structure, which provides a balance of potency and selectivity for glutaminase inhibition.
Properties
IUPAC Name |
N-cyclopropyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-13-6-8-14(9-7-13)12-23-19-21-17-5-3-2-4-16(17)18(22-19)20-15-10-11-15/h6-9,15H,2-5,10-12H2,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCADMDLKQZUPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)NC4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.